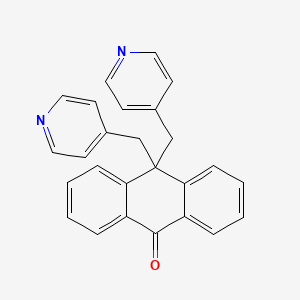
XE-991
Übersicht
Beschreibung
XE-991: is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is notable for its unique structure, which includes two pyridin-4-ylmethyl groups attached to the anthracen-9-one core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of XE-991 typically involves the reaction of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the anthracen-9-one, followed by nucleophilic substitution with pyridin-4-ylmethyl halides .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: XE-991 can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the anthracen-9-one can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the anthracen-9-one.
Substitution: Various substituted anthracene derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
XE-991 has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound operates through both potassium channel-dependent and independent mechanisms.
Case Study: Alzheimer’s Disease Models
In studies involving primary rat cortical neurons and SH-SY5Y cells differentiated with retinoic acid, this compound treatment significantly reduced the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau protein (pTau), both key biomarkers associated with Alzheimer's disease progression .
Cognitive Enhancement
This compound has been investigated for its potential to enhance cognitive function by modulating synaptic plasticity.
Effects on Long-Term Potentiation
Research shows that this compound lowers the stimulation threshold for long-term synaptic plasticity in healthy mice and models of cognitive impairment. This suggests that this compound may facilitate learning and memory processes by enhancing synaptic efficacy .
Cardiovascular Applications
This compound's role extends into cardiovascular research, particularly concerning its effects on hemodynamic stability during resuscitation scenarios.
Impact on Resuscitation Requirements
In experimental models of hemorrhagic shock, administration of this compound has been reported to reduce fluid resuscitation requirements significantly. For instance, a study indicated that at a dose of 1 mg/kg, this compound's effects were comparable to those observed with higher doses of linopirdine (3 mg/kg), suggesting its efficacy in stabilizing mean arterial pressure during critical care situations .
Summary of Findings
The following table summarizes key findings related to this compound's applications:
| Application Area | Key Findings |
|---|---|
| Neuroprotection | - Enhances SOD activity - Reduces mitochondrial ROS - Regulates calcium homeostasis |
| Cognitive Enhancement | - Lowers stimulation threshold for long-term potentiation |
| Cardiovascular Stability | - Reduces fluid resuscitation requirements during hemorrhagic shock |
Wirkmechanismus
The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Anthracene: A simpler structure without the pyridin-4-ylmethyl groups.
Anthraquinone: An oxidized form of anthracene with two carbonyl groups.
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of pyridin-4-ylmethyl groups.
Uniqueness: XE-991 is unique due to the presence of the pyridin-4-ylmethyl groups, which enhance its ability to interact with biological targets and participate in a wider range of chemical reactions compared to simpler anthracene derivatives .
Eigenschaften
Molekularformel |
C26H20N2O |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
InChI-Schlüssel |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Piktogramme |
Irritant |
Synonyme |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













